4-bromo-9H-carbazole-1-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H9BrN2O |
|---|---|
Molecular Weight |
289.13 g/mol |
IUPAC Name |
4-bromo-9H-carbazole-1-carboxamide |
InChI |
InChI=1S/C13H9BrN2O/c14-9-6-5-8(13(15)17)12-11(9)7-3-1-2-4-10(7)16-12/h1-6,16H,(H2,15,17) |
InChI Key |
MCFYXNDASBGWPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3N2)C(=O)N)Br |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 4 Bromo 9h Carbazole 1 Carboxamide
Strategies for Carbazole (B46965) Ring System Construction
The construction of the carbazole ring system can be achieved through both classical and modern synthetic routes. These methods offer various levels of efficiency, regioselectivity, and functional group tolerance.
Classical Synthetic Approaches
Traditional methods for carbazole synthesis have been foundational in organic chemistry.
Fischer–Borsche Synthesis: This method is a widely used practical approach for preparing carbazole intermediates. rsc.org It typically involves the condensation of a phenylhydrazine (B124118) with a cyclohexanone (B45756) derivative, followed by cyclization and subsequent aromatization of the resulting tetrahydrocarbazole. rsc.orgwjarr.com The aromatization step can be challenging, and various reagents have been developed to facilitate this transformation. rsc.org A one-pot synthesis of carbazoles from cyclohexanones and arylhydrazine hydrochlorides under metal-free conditions has also been reported. bohrium.com An efficient regioselective iodination of the Fischer-Borsche ring has been achieved using molecular iodine in a one-pot synthesis, offering an acid-, metal-, and oxidant-free route. nih.govacs.org
Graebe–Ullmann Synthesis: First reported in 1896, the Graebe-Ullmann synthesis is a name reaction for producing carbazoles. wikipedia.orgresearchgate.net The process involves the diazotization of an o-aminodiphenylamine to form a 1-phenyl-1,2,3-benzotriazole, which upon heating, loses nitrogen to yield a carbazole. researchgate.net The reaction can be performed thermally, photochemically, or under microwave irradiation. wikipedia.org The mechanism is believed to proceed through a diradical intermediate. youtube.com This method has been extended to the synthesis of carbolines and other complex heterocyclic systems. researchgate.net
Modern Transition Metal-Catalyzed C-H Functionalization
In recent years, transition metal-catalyzed C-H activation has become a powerful and efficient tool for the synthesis and functionalization of carbazoles. chim.itnih.govresearchgate.net These methods offer high regioselectivity and can often be performed under milder conditions than classical approaches. chim.itresearchgate.net
Catalytic systems employing metals such as palladium, rhodium, and iridium have been developed for the direct introduction of various functional groups onto the carbazole core. chim.itnih.gov For instance, palladium-catalyzed intramolecular C-H amination of N-substituted 2-aminobiaryls provides an efficient route to carbazoles. beilstein-journals.org The use of directing groups can enable site-selective C-H activation, allowing for precise functionalization at specific positions of the carbazole ring. chim.it
Multi-Component Reactions and Indole-to-Carbazole Transformations
Multi-component reactions (MCRs) offer a convergent and atom-economical approach to complex molecules like carbazoles from simple starting materials in a single step. nih.govacs.org Copper-catalyzed MCRs of 2-methylindole, aromatic aldehydes, and dienophiles have been used to synthesize diverse spirotetrahydrocarbazoles. nih.govbohrium.combeilstein-journals.org
The transformation of indoles into carbazoles represents an advanced strategy for constructing this scaffold. sioc-journal.cnresearchgate.netacs.orgresearchgate.net This can be achieved through various annulation strategies, including formal [2+2+2] cycloadditions. organic-chemistry.org Metal-free conditions using catalysts like ammonium (B1175870) iodide have been developed for these transformations, offering a more sustainable alternative to metal-catalyzed methods. organic-chemistry.org
Targeted Synthesis of 4-Bromo-9H-Carbazole-1-carboxamide and its Analogues
The synthesis of the specific target molecule, this compound, requires regioselective introduction of both the bromo and carboxamide functionalities onto the carbazole scaffold.
Regioselective Bromination Strategies for Carbazole Scaffolds
Achieving regioselective bromination of the carbazole ring is crucial for the synthesis of the target compound.
Direct electrophilic bromination of carbazole often leads to a mixture of products. However, various methods have been developed to control the regioselectivity. The use of N-bromosuccinimide (NBS) in the presence of a silica (B1680970) gel support has been shown to be effective for regioselective bromination. mdpi.com
Furthermore, iron(III) triflate has been identified as a catalyst that promotes ortho-bromination of carbazoles with high selectivity. nih.gov This method utilizes proton transfer to control the electron density of the aromatic ring, thereby directing the electrophilic substitution to the ortho position. nih.gov An efficient synthetic route towards dibrominated, substituted carbazoles has also been developed via an environmentally benign, regioselective bromination as the key step. thieme-connect.comthieme-connect.comresearchgate.net
Introduction of the Carboxamide Moiety via Amide Coupling Reactions
Once the bromo-substituted carbazole is obtained, the carboxamide group can be introduced through various amide coupling reactions. A common strategy involves the conversion of a carboxylic acid precursor to an activated species, such as an acid chloride or an active ester, which then reacts with an amine.
Application of Suzuki-Miyaura Cross-Coupling in Bromocarbazole Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis for the formation of carbon-carbon bonds. researchgate.net This palladium-catalyzed reaction, which couples organoboron compounds with organic halides, is particularly effective for the synthesis of functionalized carbazoles due to its tolerance of a wide range of functional groups and its reproducible nature under mild conditions. researchgate.net
In the context of bromocarbazole synthesis, this method is frequently employed to introduce aryl or heteroaryl substituents onto the carbazole core. The general approach involves the reaction of a bromo-carbazole derivative with an arylboronic acid or its corresponding ester in the presence of a palladium catalyst and a base. researchgate.netmdpi.com For instance, 6-bromo-1,4-dimethyl-9H-carbazole can be converted into its corresponding 6-aryl derivatives. mdpi.com The synthesis of carbazole-1-carboxylic acid and its isomers has also been achieved using a Suzuki coupling as a key step to form the initial 2-nitrobiphenyl (B167123) intermediate, which is then cyclized. derpharmachemica.comderpharmachemica.com The versatility of this reaction allows for the creation of a diverse library of carbazole derivatives by varying the boronic acid coupling partner. mdpi.comnih.gov
The reaction conditions are typically optimized for high yields, often utilizing catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃/XPhos in a suitable solvent system with a base such as sodium carbonate. mdpi.comrug.nl
Table 1: Examples of Suzuki-Miyaura Cross-Coupling with Carbazole Derivatives
| Carbazole Precursor | Coupling Partner | Catalyst/Base | Product | Yield | Reference |
|---|---|---|---|---|---|
| N-Boc-5,8-dimethyl-9H-carbazol-3-boronic acid | 4-Iodoanisole | Pd(PPh₃)₄ / Na₂CO₃ | 6-(4'-Methoxy-phenyl)-1,4-dimethyl-9-tert-butoxycarbonyl-9H-carbazole | 70% | mdpi.com |
| N-Boc-5,8-dimethyl-9H-carbazol-3-boronic acid | 2-Bromopyridine | Pd(PPh₃)₄ / Na₂CO₃ | 1,4-Dimethyl-6-pyridin-2-yl-9-tert-butoxycarbonyl-9H-carbazole | 45% | mdpi.com |
Derivatization Strategies for Structural Modification of this compound
The structure of this compound offers three primary sites for chemical modification, enabling the synthesis of a wide array of analogues. These sites are the bromine atom at the C4 position, the carboxamide functional group at the C1 position, and the nitrogen atom of the carbazole ring system (N9).
Modifications at the Bromine Position
The bromine atom on the carbazole ring is a versatile handle for introducing structural diversity, primarily through cross-coupling reactions. The Suzuki-Miyaura coupling, as detailed previously, is a powerful method for replacing the bromine with various aryl and heteroaryl groups by reacting it with the corresponding boronic acids. mdpi.com
Beyond Suzuki coupling, other transformations can be envisioned at this position. A bromine-lithium exchange reaction can be performed, typically using an organolithium reagent like t-butyllithium at low temperatures. nih.gov The resulting lithiated carbazole is a potent nucleophile that can react with a variety of electrophiles, allowing for the introduction of different functional groups. For example, reaction with an aldehyde would yield a secondary alcohol, which could be further oxidized to a ketone. nih.gov
Modifications at the Carboxamide Moiety
The carboxamide group at the C1 position provides another avenue for derivatization. This functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding 9H-carbazole-1-carboxylic acid. derpharmachemica.com This carboxylic acid is a key intermediate that can be converted into a variety of other functional groups. frontiersin.org
For example, the carboxylic acid can be reacted with different amines using standard peptide coupling reagents to generate a library of new amide derivatives. frontiersin.org Furthermore, the acid can be esterified and subsequently reacted with hydrazine (B178648) hydrate (B1144303) to form a hydrazide. This hydrazide can then be condensed with various aldehydes or ketones to produce acylhydrazone derivatives, further expanding the structural diversity of the carbazole scaffold. frontiersin.org
Table 2: Examples of Carboxamide and Carboxylic Acid Derivatization
| Starting Material | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| 9H-Carbazole-1-carboxylic acid methyl ester | 1. KOH, H₂O/EtOH | 9H-Carbazole-1-carboxylic acid | derpharmachemica.com |
| 1-Methyl-9H-carbazole-2-carboxylic acid | Pharmacophore-bearing amine | Amide derivative | frontiersin.org |
| Carbazole carboxylic acid | 1. Esterification 2. Hydrazine hydrate | Carbazole hydrazide | frontiersin.org |
Modifications at the Carbazole Nitrogen (N9-substitution)
The nitrogen atom of the carbazole ring is readily functionalized, most commonly through N-alkylation. frontiersin.org This reaction typically involves treating the carbazole with an alkyl halide (such as an ethyl or benzyl (B1604629) bromide) in the presence of a base. nih.govtandfonline.com Common bases used for this transformation include sodium hydride, potassium carbonate, or triethylamine (B128534) in a polar aprotic solvent like acetonitrile (B52724) or DMF. nih.govnih.gov
The introduction of a substituent at the N9 position can significantly influence the molecule's physical and electronic properties. For instance, attaching a tert-butoxycarbonyl (Boc) protecting group can modulate the reactivity of the carbazole ring system. nih.gov This N9-substitution is a fundamental strategy in the synthesis of modified carbazoles for various applications, including the development of new therapeutic agents. nih.govtandfonline.commdpi-res.com
Advanced Spectroscopic and Structural Characterization of 4 Bromo 9h Carbazole 1 Carboxamide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For carbazole (B46965) derivatives, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.
In the ¹H NMR spectra of carbazole derivatives, the protons on the carbazole ring and any associated functional groups exhibit characteristic chemical shifts. For instance, the NH proton of the carbazole ring typically appears as a broad singlet in the downfield region, often between δ 11.52 and 9.56 ppm. nih.gov Aromatic protons on the carbazole nucleus and other attached aromatic rings also resonate in the downfield region, with their multiplicity and coupling constants providing valuable information about their substitution patterns. nih.gov
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the carbazole ring are sensitive to the electronic effects of substituents. For example, the imine carbon in some carbazole derivatives has been observed at approximately δ 159.3-160.5 ppm. dergipark.org.tr The carbon atoms of ethyl groups attached to the carbazole nitrogen typically appear at around δ 37.9 and δ 13.9 ppm. dergipark.org.tr The remaining aromatic carbons generally resonate between δ 100 and 154 ppm. dergipark.org.tr The chemical shifts of carbazole itself are not significantly altered by N-substitution or by changing the solvent from chloroform-d₁ to DMSO-d₆. ipb.pt
Table 1: Representative ¹H NMR Data for Carbazole Derivatives
| Compound Type | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|---|
| 1-Methyl-9H-carbazole derivatives | Methyl group | 2.08–2.66 | - | nih.gov |
| Carbazole derivatives | CHCH₃ | 4.92–3.73 | Quartet | nih.gov |
| Carbazole derivatives | CHCH₃ | 1.63–1.40 | Doublet | nih.gov |
| Carbazole derivatives | NH (carbazole ring) | 11.52–9.56 | - | nih.gov |
| Carbazole derivatives | NH (next to carbonyl) | 11.52–9.56 | - | nih.gov |
Table 2: Representative ¹³C NMR Data for Carbazole Derivatives
| Compound Type | Carbon Atom | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| Carbazole derivatives | Imine carbon | 159.3 - 160.5 | dergipark.org.tr |
| Carbazole derivatives | Ethyl group (-CH₂CH₃) | 37.9 and 13.9 | dergipark.org.tr |
| Carbazole derivatives | Aromatic carbons | 100 - 154 | dergipark.org.tr |
Mass Spectrometry (MS, ESI-MS, HRMS)
Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of compounds. Techniques such as Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are routinely used to characterize carbazole derivatives.
ESI-MS is particularly useful for analyzing polar and high molecular weight compounds, providing information on the molecular ion, often as a protonated species [M+H]⁺. nih.gov HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound with a high degree of confidence. For example, the molecular formula of 4-Bromo-9H-carbazole-1-carboxamide is C₁₃H₉BrN₂O. a2bchem.com Several studies on carbazole derivatives have reported HRMS data confirming their calculated elemental compositions. nih.govrsc.orgtandfonline.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within a molecule, respectively.
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. In carbazole derivatives, the N-H stretching vibration of the carbazole ring is typically observed in the IR spectrum. researchgate.net Other characteristic peaks include those for C=O, C=N, and C-H bonds, which help to confirm the structure of the synthesized compounds. nih.govresearchgate.netscispace.com
UV-Vis spectroscopy provides insights into the electronic structure of conjugated systems. The absorption maxima (λmax) in the UV-Vis spectra of carbazole derivatives are indicative of the electronic transitions within the molecule. For instance, a study on 4,7-bis(1,2,3,4,4a,9a-hexahydro-9H-carbazol-9-yl)- nih.gova2bchem.comCurrent time information in Pasuruan, ID.oxadiazolo[3,4-d]pyridazine reported absorption maxima at 289 nm and 554 nm in dichloromethane. mdpi.com The introduction of substituents on the carbazole ring can lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima.
Table 3: Representative IR and UV-Vis Data for Carbazole Derivatives
| Spectroscopy | Feature | Wavenumber (cm⁻¹)/Wavelength (nm) | Reference |
|---|---|---|---|
| IR | N-H stretch (carbazole) | ~3400 | researchgate.net |
| IR | C=O stretch | ~1700 | researchgate.net |
| IR | C=N stretch | ~1600 | nih.gov |
| UV-Vis | λmax | 289, 554 | mdpi.com |
X-ray Diffraction Analysis for Solid-State Structure Elucidation
Several carbazole derivatives have been successfully characterized using single-crystal X-ray diffraction, confirming their proposed structures. nih.gov For example, a report on the crystal structure of a human BRD2 bromodomain in complex with a carbazole derivative provided detailed structural information at a resolution of 2.49 Å. pdbj.org The analysis of crystal structures is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the physical properties and biological activity of the compounds. A single-crystal X-ray analysis was also performed on α-carboline.
Reactivity and Mechanistic Investigations of 4 Bromo 9h Carbazole 1 Carboxamide
Reactivity of the Bromine Substituent in Cross-Coupling Reactions
The bromine atom at the C4 position of the carbazole (B46965) core is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. The C-Br bond is susceptible to oxidative addition to a low-valent palladium catalyst, initiating catalytic cycles such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling: This reaction is a powerful method for creating C-C bonds by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester. For bromo-carbazole derivatives, these reactions are effective for introducing new aryl or heteroaryl substituents. The presence of a strong electron-withdrawing group on the carbazole ring can favor the success of the reaction. nih.gov
Heck Coupling: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.org This reaction provides a direct method for vinylation of the carbazole core at the C4 position. The reaction is typically carried out in the presence of a palladium catalyst and a base. organic-chemistry.org While highly effective for iodoarenes, the coupling of bromoarenes can sometimes be challenging and may face competing dehalogenation reactions. nih.gov The use of specific ligands or additives like tetrabutylammonium (B224687) bromide (TBAB) can enhance reaction yields. nih.govnih.gov
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the aryl bromide with an amine. It is a key method for synthesizing N-arylated carbazoles and more complex hole-transport materials used in organic electronics. rsc.orgnih.gov The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands and a base. rsc.orgresearchgate.net This transformation can be applied to bromo-carbazoles to introduce various primary or secondary amines at the C4 position. rsc.org
| Reaction Type | Coupling Partner | Catalyst System | Product Type | Typical Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | 4-Aryl-carbazole | Moderate to Good nih.gov |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / Base | 4-Vinyl-carbazole | Variable nih.govnih.gov |
| Buchwald-Hartwig | Amine (e.g., Diphenylamine) | Pd(OAc)₂ / XPhos / K₃PO₄ | 4-Amino-carbazole | Good rsc.orgnih.gov |
Chemical Transformations Involving the Carboxamide Group
The carboxamide group at the C1 position is a robust functional group that can also be chemically transformed, providing another avenue for diversification of the molecular structure.
Hydrolysis: The primary amide can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. For instance, treatment of carbazole esters with potassium hydroxide (B78521) in a water/ethanol mixture at reflux leads to the formation of the carbazole carboxylic acid in high yield. nih.gov A similar transformation would convert 4-bromo-9H-carbazole-1-carboxamide to 4-bromo-9H-carbazole-1-carboxylic acid, a key intermediate for further reactions, such as esterification or conversion to other acid derivatives. nih.gov
Dehydration to Nitrile: Primary amides can be dehydrated to form nitriles using various dehydrating agents. libretexts.org Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), and palladium chloride (PdCl₂). libretexts.orgresearchgate.net This reaction would provide access to 4-bromo-1-cyano-9H-carbazole, a valuable building block for synthesizing nitrogen-containing heterocyclic compounds.
Reduction to Amine: The reduction of carboxamides to amines is a fundamental transformation. ntu.edu.sg While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, selective reductions can be achieved with other systems. For example, zinc hydride systems, generated in situ from sodium hydride and zinc halides, can selectively reduce amides to either alcohols or amines depending on the specific zinc halide used. ntu.edu.sg This would convert the carboxamide to a 1-(aminomethyl)-4-bromo-9H-carbazole derivative.
| Transformation | Reagent(s) | Product Functional Group | Reference for Analogy |
|---|---|---|---|
| Hydrolysis | KOH / H₂O, EtOH | Carboxylic Acid | nih.gov |
| Dehydration | SOCl₂ or P₂O₅ | Nitrile | libretexts.orgresearchgate.net |
| Reduction | LiAlH₄ or NaH/ZnCl₂ | Amine | ntu.edu.sg |
Mechanistic Studies of Functionalization Reactions on the Carbazole Core
The functionalization of the carbazole core often proceeds through transition-metal-catalyzed C-H activation, a powerful strategy for forming new bonds directly from C-H bonds. nih.govacs.org Mechanistic studies, often supported by computational work, have shed light on these complex transformations.
Rhodium-catalyzed C-H functionalization has been extensively studied. nih.govacs.org The reaction mechanism can vary, involving different catalytic cycles such as Rh(I)/Rh(III) or Rh(III)/Rh(V). nih.govsnnu.edu.cn A common pathway is the concerted metalation-deprotonation (CMD) mechanism, where the C-H bond is cleaved with the assistance of a directing group and a base. acs.orgsnnu.edu.cn For carbazole derivatives, the nitrogen atom or a pre-installed directing group on the nitrogen can guide the metal catalyst to a specific C-H bond, ensuring regioselectivity. nih.gov
Another fascinating mechanism involves the cobalt-catalyzed intramolecular C-H amination of anthranil (B1196931) derivatives to form carbazoles. acs.orgacs.orgnih.gov Mechanistic and computational studies suggest an "unconventional" ring-opening of the anthranil, which is facilitated by an aryl substituent, to form a unique cobalt-nitrenoid species. This intermediate then undergoes an electrocyclization pathway to achieve the C-H amination and form the carbazole ring system. acs.orgnih.gov This process is highly atom-economical and redox-neutral. acs.orgnih.govresearchgate.net
In the rhodium-catalyzed formation of carbazoles from triaryl azides, the mechanism is thought to be stepwise. nih.gov Evidence suggests that C-N bond formation occurs preferentially with more electron-rich aryl groups, and the reaction may proceed via a 4π-electron-5-atom electrocyclization of a planar quinoid intermediate. nih.gov This pericyclic reaction is followed by a 1,5-hydride shift to yield the final carbazole product. nih.gov
Stability and Degradation Pathways of the Compound
The stability of this compound is governed by the inherent robustness of the carbazole aromatic system and the properties of its substituents.
Photochemical Stability and Degradation: Polyhalogenated carbazoles (PHCZs) are known to undergo photodegradation under sunlight. nih.gov The primary photochemical degradation mechanism for brominated carbazoles is stepwise reductive debromination. nih.gov The rate of photolysis increases with the number of halogen atoms, and the contribution from each bromine atom is significantly higher than that from a chlorine atom. nih.gov Upon irradiation with UV light, some carbazole derivatives can undergo a 6π-electrocyclization reaction, eliminating an acid molecule (like HBr) and forming a new ring system, which is a basis for their use as photo-acid generators. bohrium.com
Biodegradation: In the environment, carbazole can be degraded by various bacteria, which have been isolated from diverse sources like soil and marine environments. d-nb.infonih.gov The primary degradation pathway involves angular dioxygenation at the C1 and C9a positions, leading to mineralization. d-nb.info The presence and type of substituents can influence the rate and pathway of biodegradation. For instance, alkylated carbazoles are generally considered resistant to biodegradation at low levels, but they can be altered at moderate to heavy levels of microbial activity. bohrium.com It has been observed that carbazoles with substituents at the C1 and/or C8 positions, which shield the nitrogen atom, appear more susceptible to biodegradation than their unshielded counterparts. bohrium.com
Computational Chemistry and Molecular Modeling of 4 Bromo 9h Carbazole 1 Carboxamide
Quantum Chemical Calculations (e.g., Density Functional Theory Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure, reactivity, and spectroscopic properties of molecules. For carbazole (B46965) derivatives, DFT has been employed to study structural properties, orbital occupancy, electrostatic potentials, and molecular descriptors. researchgate.net
Studies on related bromo-carbazole compounds, such as 2-bromo-9H-carbazole and 2,7-dibromo-9H-carbazole, have utilized DFT to understand their reactivity and potential interactions with biological macromolecules like human serum albumin. researchgate.net These calculations typically involve geometry optimization to find the lowest energy conformation of the molecule. Following optimization, thermochemical calculations are performed to ensure the structure corresponds to a true energy minimum. researchgate.net
For the broader class of carbazole derivatives, DFT calculations have been used to correlate experimental spectroscopic data (FT-IR, NMR) with theoretical predictions, often showing good agreement. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
While specific DFT data for 4-bromo-9H-carbazole-1-carboxamide is not detailed in the provided results, the established application of these methods to the carbazole scaffold allows for the prediction of its key electronic properties.
Table 1: Representative DFT-Calculated Parameters for Aromatic Amides and Anilines This table illustrates typical quantum chemical descriptors calculated for related molecular structures, as specific values for this compound are not available.
| Parameter | Description | Typical Value Range | Reference |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 eV | nih.govtci-thaijo.org |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 eV | nih.govtci-thaijo.org |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 3.0 to 5.0 eV | nih.govtci-thaijo.org |
| Chemical Hardness (η) | Resistance to change in electron distribution | 1.5 to 2.5 eV | tci-thaijo.org |
| Electronegativity (χ) | Power of an atom to attract electrons | 3.0 to 4.5 eV | tci-thaijo.org |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), in order to form a stable complex. This method is crucial for understanding the structural basis of a compound's biological activity.
Carbazole carboxamide derivatives have been extensively studied as inhibitors of various protein kinases. For instance, a large series of carbazole carboxamide derivatives were investigated as inhibitors of Bruton's tyrosine kinase (BTK), a target for rheumatoid arthritis. nih.gov Molecular docking studies for these compounds revealed key interactions within the BTK active site. The accuracy of the docking protocol was validated by redocking a known ligand from a crystal structure, which confirmed the reliability of the chosen parameters. nih.gov
Similarly, 9H-carbazole-1-carboxamides have been identified as potent and selective inhibitors of Janus kinase 2 (JAK2), a protein implicated in myeloproliferative neoplasms. nih.gov Docking simulations for these inhibitors would reveal critical hydrogen bonds and hydrophobic interactions with the kinase domain, explaining their potency and selectivity. While the specific docking of this compound is not explicitly detailed, its structural similarity to these active compounds suggests it could adopt a comparable binding mode in various kinase active sites. The carbazole core typically acts as a hinge-binding motif, while the carboxamide and bromo-substituent would interact with solvent-exposed regions or specific sub-pockets. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis (e.g., CoMFA, CoMSIA)
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of compounds with their biological activity. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. These methods generate contour maps that visualize the regions around a molecule where changes in steric, electrostatic, hydrophobic, and hydrogen-bonding properties are predicted to increase or decrease activity.
A comprehensive 3D-QSAR study was performed on a set of 132 carbazole carboxamide derivatives as BTK inhibitors. nih.gov This study yielded statistically significant CoMFA and CoMSIA models with high predictive power.
Table 2: Statistical Results of CoMFA and CoMSIA Models for Carbazole Carboxamide BTK Inhibitors
| Model | q² (Cross-validated correlation coefficient) | r² (Non-cross-validated correlation coefficient) | SEE (Standard Error of Estimate) | F value |
| CoMFA | 0.761 | 0.933 | 0.203 | 200.735 |
| CoMSIA | 0.891 | 0.988 | 0.086 | 513.682 |
| Data sourced from a study on 132 carbazole carboxamide derivatives. nih.gov |
The CoMFA contour maps from this study indicated that bulky substituents at the 9H-position of the carbazole ring could enhance inhibitory activity. The CoMSIA maps further revealed that hydrogen-bond donor groups near the carboxamide function and hydrophilic groups at other positions were important for improving potency. nih.gov Although the specific inclusion of this compound in this dataset is not confirmed, these models provide a robust framework for predicting its activity and guiding the design of more potent analogs.
Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding
Molecular Dynamics (MD) simulations provide detailed information about the time-dependent behavior of molecular systems, including conformational changes and the stability of ligand-protein complexes. MD simulations complement docking studies by offering insights into the dynamic nature of the binding process and the stability of the predicted interactions over time.
For the class of 9H-carbazole-1-carboxamides identified as JAK2 inhibitors, MD simulations were mentioned as part of their characterization. nih.gov Such simulations can validate the binding poses obtained from docking, assess the stability of key hydrogen bonds, and analyze the flexibility of both the ligand and the protein active site upon binding. They can also be used to estimate the free energy of binding, providing a more rigorous prediction of a compound's affinity.
In the context of this compound, an MD simulation of its complex with a target protein would reveal the dynamic stability of the interactions. It would show how the bromo-substituent and the carboxamide group move and interact with the protein and surrounding water molecules, providing a more realistic and dynamic picture of the binding event than the static image provided by molecular docking alone.
Biological Activity and Mechanistic Insights of 4 Bromo 9h Carbazole 1 Carboxamide Derivatives
Investigations into Anticancer Mechanisms
Carbazole (B46965) derivatives have been a focal point of anticancer research, with studies revealing their ability to interfere with cancer cell proliferation through multiple mechanisms, including the inhibition of critical enzymes and the induction of programmed cell death. researchgate.netnih.gov
Modulation of Cellular Pathways
Research into carbazole-based compounds has demonstrated their capacity to modulate key signaling pathways that are often dysregulated in cancer. One such critical pathway is the PI3K/Akt/mTOR pathway, which is central to regulating cell survival, growth, and proliferation. Certain carbazole-hydrazine-carbothioamide derivatives have shown promising activity by targeting and inhibiting this pathway. For instance, compound 4o (a specific derivative) was found to inhibit tumor survival by targeting the PI3K/Akt/mTOR signaling cascade, highlighting a significant mechanism for its anticancer effects. nih.gov The disruption of this pathway can halt the uncontrolled growth signals that drive tumor progression.
Enzyme Inhibition Studies (e.g., Kinases like JAK2, BTK, Topoisomerase II, CDK2, Dihydrofolate Reductase)
A primary strategy in modern cancer therapy is the targeted inhibition of enzymes crucial for cancer cell survival and proliferation. Derivatives of 9H-carbazole-1-carboxamide have emerged as potent and selective inhibitors of several key kinases and other enzymes.
Janus Kinase 2 (JAK2) and Bruton's Tyrosine Kinase (BTK) Inhibition: The JAK/STAT pathway is essential for signaling by numerous cytokines and growth factors, and its aberrant activation is implicated in myeloproliferative neoplasms and other cancers. mdpi.com A series of 9H-carbazole-1-carboxamides were designed and identified as potent, ATP-competitive inhibitors of JAK2. mdpi.comnih.gov Optimization of the carbazole scaffold led to the discovery of compounds with high selectivity for JAK2 over other JAK family members (JAK1, JAK3, TYK2). nih.gov
Further studies on disubstituted carbazole-1-carboxamides revealed that the substitution pattern on the carbazole ring dictates the selectivity towards either JAK2 or BTK, another kinase critical for B-cell development and implicated in B-cell malignancies. science.gov Specifically, 3,6- and 3,7-disubstituted carbazole-1-carboxamides were found to be potent and selective inhibitors of JAK2, whereas 4,6- and 4,7-disubstituted analogues were potent and selective against BTK. science.gov
| Substitution Pattern on Carbazole-1-carboxamide | Target Kinase Selectivity | Reference |
| 3,6-Disubstituted | Janus Kinase 2 (JAK2) | science.gov |
| 3,7-Disubstituted | Janus Kinase 2 (JAK2) | science.gov |
| 4,6-Disubstituted | Bruton's Tyrosine Kinase (BTK) | science.gov |
| 4,7-Disubstituted | Bruton's Tyrosine Kinase (BTK) | science.gov |
Topoisomerase II Inhibition: Human DNA topoisomerases are vital enzymes that manage DNA topology during replication and transcription, making them established targets for cancer chemotherapy. researchgate.netnih.gov Several carbazole derivatives have been shown to act as inhibitors of Topoisomerase II. researchgate.net Symmetrically substituted carbazole derivatives, in particular, have been identified as novel catalytic inhibitors of Topoisomerase IIα. researchgate.netnih.gov Their mechanism involves preventing the enzyme from re-ligating DNA strands, which leads to DNA damage and subsequent cell death. nih.gov
Dihydrofolate Reductase (DHFR) Inhibition: Docking simulations have suggested that the antimicrobial activity of some carbazole derivatives may be attributed to their binding to dihydrofolate reductase. nih.gov While this was noted in the context of antimicrobial action, DHFR is also a validated target in cancer therapy, suggesting a potential dual role for these compounds.
Impact on DNA Synthesis and Apoptosis Induction
A hallmark of effective anticancer agents is their ability to induce apoptosis (programmed cell death) in tumor cells. Carbazole derivatives have consistently demonstrated this capability. nih.govnih.gov
The anticancer drug ellipticine (B1684216), which features a carbazole-related structure, functions by inhibiting DNA synthesis and inducing apoptosis. nih.gov More broadly, various carbazole derivatives have been shown to halt the cell cycle and trigger apoptosis. nih.govnih.gov The mechanism of apoptosis induction by carbazoles is often linked to the mitochondrial pathway. nih.gov Studies have shown that these compounds can trigger the activation of effector caspases, such as caspase-3 and caspase-7, which are key executioners of the apoptotic process. researchgate.netnih.gov This activation leads to characteristic cellular changes, including DNA fragmentation and ultimately, cell death. nih.gov For example, the carbazole derivative ECCA (9-ethyl-9H-carbazole-3-carbaldehyde) was found to inhibit melanoma cell growth by increasing apoptosis, an effect associated with upregulated caspase activities. researchgate.net
Antimicrobial Research and Mechanisms of Action
In an era of increasing antimicrobial resistance, the carbazole scaffold has been explored for its potential to yield new antibacterial and antifungal agents. srce.hrnih.gov These compounds have shown a broad spectrum of activity against various microbial pathogens.
Antibacterial Activity and Target Identification
Derivatives of 4-bromo-9H-carbazole-1-carboxamide and related structures have demonstrated significant antibacterial properties, particularly against Gram-positive bacteria. mdpi.com
Studies on isomeric fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives revealed potent activity against Staphylococcus aureus and Staphylococcus epidermidis. mdpi.com Several of these compounds exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus strains. mdpi.com In contrast, Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa were generally more resistant. mdpi.com
Other research has highlighted the efficacy of different carbazole derivatives. N-aryl carbazoles showed potent antibacterial activities with MICs ranging from 0.5 to 16 µg/ml. nih.gov Specific halogenated carbazoles, such as 1,3,6-tribromo-9H-carbazole , displayed strong activity against E. coli, while iodinated derivatives were more effective against the Gram-positive Bacillus subtilis. scispace.com
A potential molecular target for the antibacterial action of some carbazoles has been identified through computational studies. Docking simulations suggest that the binding to and inhibition of dihydrofolate reductase (DHFR) may be responsible for the antimicrobial effects of certain derivatives. nih.gov DHFR is a crucial enzyme in the synthesis of tetrahydrofolate, a vital cofactor for the production of nucleotides and amino acids, making its inhibition lethal to bacteria.
Antifungal Activity
In addition to their antibacterial properties, carbazole derivatives have been investigated for their efficacy against fungal pathogens. mdpi.com
N-aryl carbazole derivatives have demonstrated antifungal activity against Candida albicans, with MICs ranging from 1 to 32 µg/ml. nih.gov Studies on 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives also showed significant growth inhibition of C. albicans and the filamentous fungus Aspergillus flavus at a concentration of 64 µg/mL. mdpi.com Furthermore, some chloro-substituted carbazole derivatives have exhibited excellent antifungal activity, which in some cases was comparable to the standard drug carbendazim. mdpi.com This broad-spectrum antimicrobial profile underscores the potential of the carbazole framework in developing new anti-infective therapies.
Antioxidant Activity and Related Pathways
Carbazole derivatives are recognized for their antioxidant potential, which is a property attributed to their unique electronic structure. echemcom.commdpi.comresearchgate.net The antioxidant capacity of various carbazole compounds has been evaluated using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) method. nih.govlmaleidykla.lt
Generally, carbazole derivatives have been reported to exhibit weak to moderate antioxidant activity. nih.govlmaleidykla.lt For instance, a study involving several mono-, di-, and tri-substituted carbazole derivatives found that while they showed some activity, it was generally not potent. lmaleidykla.lt However, specific substitutions on the carbazole ring can significantly influence this activity. For example, the introduction of aminophenol groups or a thiosemicarbazide (B42300) scaffold has been shown to enhance radical scavenging capabilities in some series of carbazole derivatives. nih.govnih.gov In one study, certain carbazole-hydrazine-carbothioamide derivatives displayed potent antioxidant activities with IC50 values lower than the standard, acarbose. nih.gov Another study noted that a 1-(9H-Carbazole-9-yl)-2-(4-hydroxy-3-methoxyphenylamino)ethanone derivative showed more potent DPPH radical scavenging activity than the standard butylated hydroxy anisole. nih.gov
While comprehensive studies on the antioxidant profile of this compound are not extensively detailed in the reviewed literature, the general findings for the carbazole class suggest a potential for modest activity. The specific impact of the bromo and carboxamide substituents at the 4- and 1-positions, respectively, would require direct experimental evaluation.
Table 1: Antioxidant Activity of Selected Carbazole Derivatives This table is representative of the general antioxidant activities found within the broader class of carbazole derivatives, as specific data for this compound was not available in the provided search results.
| Compound/Derivative Class | Assay | Finding | Reference |
|---|---|---|---|
| Carbazole-hydrazine-carbothioamides (e.g., compounds 4h, 4y) | DPPH | Potent activity, with IC50 values of 0.73 and 0.38 µM, respectively. | nih.gov |
| 1-(9H-Carbazole-9-yl)-2-(4-hydroxy-3-methoxyphenylamino)ethanone | DPPH | More potent than standard butylated hydroxy anisole. | nih.gov |
Anti-Inflammatory Effects
The carbazole nucleus is a key component in various compounds exhibiting anti-inflammatory properties. nih.govechemcom.comtandfonline.commdpi.com The anti-inflammatory potential of carbazole derivatives has been assessed through methods such as the egg albumin denaturation assay, which evaluates a compound's ability to inhibit protein denaturation, a hallmark of inflammation. echemcom.com
Research has shown that N-phenylacetamide-functionalized carbazoles and methyl-2-(6-chloro-9-(2-oxo-2-(phenylamino)ethyl)-9H-carbazol-2-yl)propanoates displayed excellent anti-inflammatory activity in such assays. echemcom.com The development of new carbazole derivatives based on the non-steroidal anti-inflammatory drug (NSAID) carprofen (B1668582) further highlights the potential of this scaffold in creating anti-inflammatory agents. nih.gov Although direct studies on the anti-inflammatory effects of this compound are not specified in the available literature, the consistent anti-inflammatory activity observed across a range of carbazole derivatives suggests that it may share this property. The specific contribution of the bromo and carboxamide groups remains to be elucidated through targeted research.
Receptor Interactions and Signaling Pathway Modulation
Carbazole derivatives are known to interact with various biological receptors and modulate key signaling pathways, which is central to their therapeutic potential.
Aryl Hydrocarbon Receptor (AhR): The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor involved in xenobiotic metabolism and toxicity pathways. Several polyhalogenated carbazoles (PHCZs) have been identified as AhR activators. A screening of eleven PHCZs, including four bromocarbazoles, found that nine of them significantly activated AhR in a concentration-dependent manner, albeit with potencies 1,000 to 100,000 times less than the potent AhR ligand TCDD. nih.gov In silico analysis suggests these PHCZs dock into the same pocket as TCDD. nih.gov The relative AhR activation potency for some brominated carbazoles was established, as shown in the table below. nih.gov While this compound was not in this specific study, the activity of 3-bromo-9H-carbazole suggests that monosubstituted bromocarbazoles are capable of AhR interaction. nih.gov
Table 2: Relative Aryl Hydrocarbon Receptor (AhR) Activation Potency of Selected Bromocarbazoles
| Compound | Relative AhR Activation Potency Order | Reference |
|---|---|---|
| 2,7-dibromo-9H-carbazole | > 1,3,6-tribromo-9H-carbazole | nih.gov |
| 1,3,6-tribromo-9H-carbazole | > 1,3,6,8-tetrabromo-9H-carbazole | nih.gov |
| 1,3,6,8-tetrabromo-9H-carbazole | > 3,6-dibromo-9H-carbazole | nih.gov |
| 3,6-dibromo-9H-carbazole | > 3-bromo-9H-carbazole | nih.gov |
Serotonin (B10506) Receptors: The carbazole scaffold is a feature in compounds targeting serotonin (5-hydroxytryptamine, 5-HT) receptors. mostwiedzy.pl Specifically, certain carbazole-carboxamide derivatives have been investigated as potential 5-HT1F receptor agonists. googleapis.com Furthermore, computational studies have explored carbazole derivatives as promising competitive and allosteric inhibitors of the human serotonin transporter (hSERT), a key target in the treatment of depression. nih.gov These studies suggest that the carbazole structure is well-suited for interaction with serotonergic pathways, indicating a potential avenue of activity for this compound.
Neurobiological Activity and Potential Mechanisms
Derivatives of carbazole have shown significant neurobiological activity, including neuroprotection and the promotion of neurogenesis. google.comgoogle.com The aminopropyl carbazole P7C3 [1-(3,6-dibromo-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol] and its analogues have been identified as potent neurogenic agents that enhance the proliferation and survival of newborn neurons in the hippocampus. semanticscholar.org
Studies on close structural analogues provide more direct insight. For instance, exposure of zebrafish larvae to 3-bromocarbazole (3-BCZ), which differs from the target compound by the absence of the C1-carboxamide group, was found to induce developmental neurotoxicity. researchgate.net Mechanistic investigations revealed that 3-BCZ repressed the length of motor neuron axons and decreased neurogenesis in the central nervous system. researchgate.net This was associated with the downregulation of mRNA transcription levels of key genes involved in neuronal development and structure. researchgate.net
Table 3: Effect of 3-Bromocarbazole (3-BCZ) on mRNA Transcription Levels of Neurogenesis-Related Genes in Zebrafish Larvae
| Gene | Function | Effect of 3-BCZ Exposure | Reference |
|---|---|---|---|
| α1-tubulin | Axonal structure | Downregulated | researchgate.net |
| Gap43 | Growth-associated protein | Downregulated | researchgate.net |
| Syn2a | Synapsin IIa | Downregulated | researchgate.net |
| shha | Sonic hedgehog a | Downregulated | researchgate.net |
| elavl3 | Neuronal differentiation | Downregulated | researchgate.net |
| nrd | Neurod, neurogenesis | Downregulated | researchgate.net |
| mbp | Myelin basic protein | Downregulated | researchgate.net |
These findings indicate that brominated carbazoles can significantly impact neurobiological pathways, suggesting that this compound could possess neuroactive properties, although its specific effects would depend on the influence of the carboxamide functional group.
Protein Binding and Interaction Studies (e.g., Human Serum Albumin)
The interaction of small molecules with plasma proteins like human serum albumin (HSA) is a critical determinant of their pharmacokinetic profile. Spectroscopic studies have investigated the binding of bromocarbazoles to HSA. Research on 3-bromocarbazole and 1,3,6,8-tetrabromocarbazole (B142638) revealed that these compounds bind to HSA and quench its intrinsic fluorescence through a static quenching mechanism. mdpi.comresearchgate.net
The binding site for these bromocarbazoles was identified as Site II, located in subdomain IIIA of HSA. mdpi.comresearchgate.net The binding process was found to be spontaneous, driven by hydrophobic forces for the HSA-3-bromocarbazole interaction, and by both electrostatic interactions and hydrophobic forces for the HSA-1,3,6,8-tetrabromocarbazole interaction. researchgate.net These interactions also induced conformational and secondary structure changes in the HSA protein. mdpi.com The binding affinity of various drug candidates to HSA can be influenced by substituents, with the addition of bromine atoms to a diphenyl ether scaffold enhancing binding affinity nearly nine-fold. nih.gov
Table 4: Thermodynamic Parameters for the Binding of Bromocarbazoles to Human Serum Albumin (HSA) This table presents data for close analogues, providing a strong model for the potential HSA binding characteristics of this compound.
| Compound | Temperature (K) | Binding Constant (Ksv x 10^4 L·mol⁻¹) | Binding Affinity (Ka x 10^4 L·mol⁻¹) | n (Binding Sites) | Reference |
|---|---|---|---|---|---|
| 3-bromocarbazole | 298 | 2.05 | 2.19 | 0.99 | mdpi.com |
| 303 | 1.83 | 1.62 | 0.97 | mdpi.com | |
| 308 | 1.66 | 1.15 | 0.95 | mdpi.com | |
| 1,3,6,8-tetrabromocarbazole | 298 | 10.32 | 31.62 | 1.15 | mdpi.com |
| 303 | 7.94 | 14.13 | 1.09 | mdpi.com |
Telomerase Inhibition Studies
Telomerase is an enzyme crucial for maintaining telomere length and is activated in approximately 85% of cancer cells, making it a key target for anticancer therapies. researchgate.net Carbazole derivatives have emerged as a class of compounds capable of inhibiting telomerase activity, primarily through the stabilization of G-quadruplex (G4) structures in telomeric DNA. mostwiedzy.plresearchgate.net
The planar carbazole scaffold is well-suited for π-stacking interactions with the G-quartets of these structures, thereby preventing telomerase from elongating the telomeres. researchgate.net Research has shown that functionalizing the carbazole ring system, even with small substituent groups, can lead to effective G-quadruplex stabilization and subsequent telomerase inhibition. researchgate.net While specific experimental data on this compound as a telomerase inhibitor is not available in the reviewed literature, its core structure aligns with the features known to be effective for this mechanism of action. mostwiedzy.plresearchgate.net
Applications of 4 Bromo 9h Carbazole 1 Carboxamide in Advanced Materials Science
Optoelectronic Materials Development
Carbazole-based materials are integral to the advancement of optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. researchgate.netmdpi.com The inherent properties of carbazole (B46965) derivatives, including their high charge carrier mobility and excellent morphological stability, make them suitable for these technologies. researchgate.net The ability to functionalize the carbazole structure at various positions allows for the fine-tuning of its electronic properties to meet the specific demands of different optoelectronic applications. mdpi.com
Organic Light-Emitting Diodes (OLEDs)
In the realm of OLEDs, carbazole derivatives have been extensively studied and utilized. researchgate.net Their good charge injection and transport characteristics, coupled with high thermal and morphological stability, make them valuable components in OLED devices. researchgate.net The high triplet energy level of some carbazole compounds also makes them suitable as host materials for phosphorescent emitters. researchgate.nettuwien.at
Role as Host Materials and Emitters
Carbazole-based materials are frequently employed as host materials in phosphorescent OLEDs (PhOLEDs). researchgate.net Their high triplet energy ensures efficient energy transfer to the phosphorescent guest emitters. tuwien.at Furthermore, carbazole derivatives themselves can act as emitters, with their emission color tunable from blue to green through chemical modification. researchgate.net The design of bipolar host materials, which can transport both holes and electrons, is an active area of research, with carbazole derivatives playing a key role. mdpi.com
Photovoltaic Cells (e.g., Dye-Sensitized Solar Cells, Perovskite Solar Cells)
Carbazole derivatives are also making significant strides in the field of photovoltaics, particularly in dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs). mdpi.comresearchgate.netnih.gov Their electron-rich nature, good hole-transport capabilities, and excellent stability are highly desirable for these applications. mdpi.com
Development of Hole-Transporting Materials
In both DSSCs and PSCs, carbazole-based compounds are being developed as efficient hole-transporting materials (HTMs). mdpi.comresearchgate.net They serve as a viable alternative to the more expensive and less stable HTMs currently in use. mdpi.comnih.gov The ability to tune the electronic properties of carbazole derivatives allows for the optimization of energy level alignment with the perovskite or dye sensitizer, leading to improved device efficiency and stability. nih.govosti.govsemanticscholar.org Research has focused on synthesizing novel carbazole-based HTMs to enhance the power conversion efficiency and long-term stability of solar cells. nih.govosti.govgoogle.com
Table 1: Performance of Perovskite Solar Cells with Different Hole-Transporting Materials
| Hole-Transporting Material | Power Conversion Efficiency (PCE) | Fill Factor (FF) | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) | Reference |
| NiOx/DQC-T | 18.12% | 74.44% | 1.09 V | 22.28 mA cm⁻² | mdpi.com |
| NiOx/DQC | 16.75% | 70.82% | 1.08 V | 21.99 mA cm⁻² | mdpi.com |
| NiOx/DQ-T-QD | 16.67% | 69.10% | 1.04 V | 23.25 mA cm⁻² | mdpi.com |
| Bare NiOx | 15.52% | 65.96% | 1.05 V | 22.36 mA cm⁻² | mdpi.com |
| X51-based PSC | 9.8% | - | - | - | researchgate.net |
| Spiro-OMeTAD-based PSC | 10.2% | - | - | - | researchgate.net |
| V1036 and C4 SAM-based PSC | 17.8% | 81% | - | - | semanticscholar.org |
Conducting Polymers Based on Carbazole Scaffolds
Polycarbazoles and their derivatives are a class of conducting polymers with excellent optoelectronic properties, high charge carrier mobility, and good morphological stability. researchgate.net These polymers can be synthesized through electropolymerization at different positions on the carbazole ring, leading to materials with varying bandgap energies and conjugation lengths. researchgate.net The ability to easily functionalize the carbazole unit makes it a versatile building block for creating highly efficient materials for a wide range of applications, including electrochromic devices. researchgate.nettubitak.gov.trmdpi.com The resulting polymers exhibit reversible color changes in response to an applied voltage, making them suitable for smart windows and displays. mdpi.commdpi.com
Table 2: Electrochromic Performance of Carbazole-Based Polymers and Devices
| Polymer/Device | Transmittance Variation (ΔT) | Wavelength | Coloration Efficiency (η) | Wavelength | Reference |
| P(bCmB-co-bTP) | 39.56% | 685 nm | 160.5 cm²∙C⁻¹ | 685 nm | mdpi.com |
| P(bCmB-co-bTP)/PEDOT ECD | 40.7% | 635 nm | 428.4 cm²∙C⁻¹ | 635 nm | mdpi.com |
| PbCmB/PEDOT ECD | 35.3% | 640 nm | - | - | mdpi.com |
| P(bCmB-co-dbBT)/PEDOT ECD | 36.4% | 635 nm | - | - | mdpi.com |
| P(BPBC-co-BT) | > P(DiCP-co-CPTK2) | 890 nm | - | - | mdpi.com |
Future Research Directions and Challenges for 4 Bromo 9h Carbazole 1 Carboxamide Research
Development of Novel and Sustainable Synthetic Routes
The synthesis of functionalized carbazoles like 4-bromo-9H-carbazole-1-carboxamide is a critical area of research. rsc.orgnih.gov Traditional methods for constructing the carbazole (B46965) skeleton, such as the Graebe-Ullmann, Clemo-Perkin, or Tauber methods, often require harsh conditions and have limitations in terms of substrate scope and regioselectivity. nih.gov Consequently, there is a pressing need for the development of more efficient, selective, and environmentally friendly synthetic strategies.
Future research in this area will likely focus on several key approaches:
Lewis Acid-Mediated Reactions: The use of Lewis acids to catalyze the formation of carbazole scaffolds has shown considerable promise. rsc.orgrsc.org These methods can proceed under milder conditions and offer better control over the reaction, leading to higher yields and fewer byproducts. rsc.org Investigating a range of Lewis acids for the synthesis of this compound could lead to more sustainable and industrially scalable processes. rsc.orgrsc.org
Domino and Cascade Reactions: One-pot reactions that combine multiple synthetic steps into a single operation, known as domino or cascade reactions, are highly desirable for their atom and step economy. rsc.org Designing a cascade reaction for the synthesis of this compound, possibly involving an initial cyclization followed by functional group installation, represents a significant but rewarding challenge. rsc.org
A comparative analysis of potential synthetic strategies highlights the advantages of modern catalytic methods over classical approaches.
| Synthetic Strategy | Potential Advantages for this compound | Key Challenges |
| Classical Methods (e.g., Graebe-Ullmann) | Well-established procedures | Harsh reaction conditions, limited functional group tolerance, potential for low yields |
| Lewis Acid Catalysis | Milder reaction conditions, improved selectivity, potential for sustainability | Catalyst cost and sensitivity, optimization of reaction parameters |
| Transition Metal-Catalyzed C-H Functionalization | High atom economy, direct functionalization, regioselectivity | Catalyst cost, directing group requirements, potential for metal contamination in the final product |
| Domino/Cascade Reactions | Increased efficiency, reduced waste, simplified purification | Complex reaction design, optimization of multiple reaction steps in one pot |
Advanced Mechanistic Elucidation of Biological Activities
While carbazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects, the precise molecular mechanisms of action for many of these compounds, including this compound, remain to be fully elucidated. numberanalytics.comechemcom.comsamipubco.com Future research must delve deeper into how this specific molecule interacts with biological targets to exert its effects.
Key areas for mechanistic investigation include:
Target Identification and Validation: A crucial first step is to identify the specific cellular components (e.g., enzymes, receptors, DNA) that this compound interacts with. mostwiedzy.pl Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pinpoint its molecular targets. For instance, various carbazole derivatives have been shown to inhibit enzymes like topoisomerase, Bruton's tyrosine kinase (BTK), and retinoic acid receptor-related orphan receptor-γt (RORγt). nih.govnih.govnih.gov
Inhibition of Key Signaling Pathways: Many diseases, including cancer, are driven by aberrant signaling pathways. Investigating the effect of this compound on critical pathways such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer, could provide valuable insights into its therapeutic potential. gazi.edu.tr
Induction of Apoptosis and Cell Cycle Arrest: A common mechanism for anticancer agents is the induction of programmed cell death (apoptosis) and the halting of cell division (cell cycle arrest). nih.gov Detailed studies using techniques like flow cytometry and western blotting can reveal whether this compound triggers these processes in cancer cells. ijrpc.com
Rational Design of Derivatives with Enhanced Properties for Specific Applications
The modular nature of the this compound scaffold makes it an ideal candidate for rational drug design. acs.orgresearchgate.netnih.gov By systematically modifying its structure, it is possible to develop derivatives with improved potency, selectivity, and pharmacokinetic properties for specific therapeutic applications.
Future efforts in this domain will likely involve:
Structure-Activity Relationship (SAR) Studies: A thorough understanding of how different substituents on the carbazole ring and the carboxamide group influence biological activity is essential. nih.gov Synthesizing and testing a library of analogs will allow for the development of a comprehensive SAR, guiding the design of more effective compounds. nih.govmdpi.com
Computational Modeling and Docking: Molecular modeling techniques, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking, can be used to predict how different derivatives will interact with their biological targets. nih.govmdpi.com This in silico approach can help to prioritize the synthesis of the most promising candidates, saving time and resources. nih.govmdpi.commdpi.com
Optimization of Physicochemical Properties: Properties such as solubility, metabolic stability, and bioavailability are crucial for the development of a successful drug. nih.govresearchgate.net Future research should focus on modifying the structure of this compound to optimize these properties, for instance, by introducing or modifying functional groups that enhance water solubility or reduce metabolic breakdown. nih.govresearchgate.netmdpi.com
Exploration of Emerging Applications in Uncharted Scientific Domains
Beyond its potential in established therapeutic areas, the unique electronic and photophysical properties of the carbazole core suggest that this compound and its derivatives could find applications in emerging scientific fields. sioc-journal.cnnih.govresearchgate.net
Promising areas for future exploration include:
Materials Science: Carbazole-based materials are widely studied for their use in organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices due to their excellent charge-transport properties. nih.govresearchgate.net The bromine and carboxamide functionalities on this compound could be exploited to tune its electronic properties for specific material applications. nih.gov
Photocatalysis: The ability of carbazoles to absorb UV-visible light and act as electron donors makes them potential candidates for photocatalysis. numberanalytics.com This could be harnessed for applications in organic synthesis or environmental remediation.
Liquid Organic Hydrogen Carriers (LOHCs): Certain carbazole derivatives are being investigated for their potential to store and transport hydrogen, a clean energy source. fau.de The specific substitution pattern of this compound may influence its hydrogen storage capacity and release kinetics.
The continued investigation into the synthesis, biological activity, and material properties of this compound holds great promise for advancements in both medicine and technology. Addressing the outlined challenges through innovative and interdisciplinary research will be key to unlocking the full potential of this versatile chemical entity.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing 4-bromo-9H-carbazole-1-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via N-alkylation or coupling reactions. For example, brominated carbazole derivatives are often prepared using 1,4-dibromobutane with carbazole in toluene at 45°C, catalyzed by tetrabutylammonium bromide (TBAB), yielding ~89.5% after recrystallization (ethanol) . Alternative routes involve diaryliodonium salts, as in GP1 protocols, achieving 83% yield with column chromatography purification (cyclohexane:EtOAc 97:3) . Key variables include solvent choice (toluene vs. acetonitrile), catalyst loading, and post-reaction purification (e.g., vacuum distillation to remove excess reagents) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential for structural confirmation. The carbazole core is typically planar (mean deviation ≤0.028 Å), with dihedral angles between substituents (e.g., 91.2° for brominated analogs) . SHELXL (SHELX suite) is widely used for refinement, requiring high-resolution data and iterative parameter adjustment . Complementary techniques include /-NMR (to verify substitution patterns) and HPLC-MS for purity assessment .
Q. How can researchers optimize solubility for biological testing of carbazole derivatives?
- Methodological Answer : Alkylation at the N-9 position (e.g., with 4-bromobutyl chains) enhances solubility in organic solvents . For aqueous assays, PEGylation or formulation with DMSO (≤0.1% v/v) is recommended. Solubility can be quantified via UV-Vis spectroscopy in solvents like THF or DMF, with critical micelle concentration (CMC) studies for amphiphilic derivatives .
Advanced Research Questions
Q. How do electronic properties of this compound influence its potential in optoelectronic materials?
- Methodological Answer : The bromine atom and carboxamide group introduce electron-withdrawing effects, altering the π-conjugated system. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model HOMO-LUMO gaps, while cyclic voltammetry assesses redox behavior. Experimental charge mobility is measured via space-charge-limited current (SCLC) in thin-film transistors .
Q. What strategies resolve contradictions in reported bioactivity data for carbazole analogs?
- Methodological Answer : Discrepancies in antimicrobial or antitumor activity may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize testing using the CLSI M07-A10 protocol (for bacteria) or NCI-60 cell lines (for cancer). Validate results with orthogonal assays (e.g., Annexin V/PI staining for apoptosis vs. MTT for viability) .
Q. How can regioselectivity challenges in carbazole functionalization be addressed during synthesis?
- Methodological Answer : Bromination at the 1-position competes with 3-/6-positions due to carbazole’s electronic symmetry. Use directing groups (e.g., carboxamide) or transition-metal catalysts (Pd/Cu) for site-specific reactions. Monitor regioselectivity via -NMR coupling constants or X-ray crystallography .
Q. What computational tools predict crystallization outcomes for brominated carbazoles?
- Methodological Answer : Mercury (CCDC) analyzes packing motifs, while Polymorph Predictor (Materials Studio) models crystal forms. Experimentally, screen solvents (e.g., ethanol, DCM/hexane) and use slow evaporation. For twinned crystals, SHELXL’s TWIN/BASF commands refine data .
Data Contradictions and Resolution
- Synthesis Yields : Variations (e.g., 83% vs. 89.5%) may stem from unoptimized stoichiometry or purification methods. Replicate reactions with controlled equivalents (1:2 substrate:reagent) and compare column chromatography vs. recrystallization .
- Crystallographic Dihedral Angles : Differences in substituent angles (e.g., 91.2° vs. 85.5°) reflect conformational flexibility. Perform temperature-dependent XRD (100–300 K) to assess thermal motion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
